molecular formula C17H15F2N3O4S B2858055 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034288-08-7

2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2858055
CAS No.: 2034288-08-7
M. Wt: 395.38
InChI Key: OPNMDLCKUAPBND-UHFFFAOYSA-N
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Description

2-((Difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound designed for research applications. Its structure incorporates several pharmacologically significant motifs, including a benzamide core, a difluoromethylsulfonyl group, and a pyrazole ring linked to a furan heterocycle. The pyrazole scaffold is recognized in medicinal chemistry as a privileged structure, demonstrated by its presence in compounds with a wide spectrum of biological activities such as anti-inflammatory, antimicrobial, anticancer, and anti-viral effects . Furthermore, the inclusion of a furan ring, a common feature in bioactive molecules, enhances the compound's potential for interaction with various biological targets and is found in compounds studied for their anticancer properties . The ethyl linker between the pyrazole and benzamide groups provides conformational flexibility, which can be beneficial for optimizing binding affinity to molecular targets. This combination of features makes this benzamide derivative a valuable chemical tool for researchers in medicinal chemistry, particularly for investigating new enzyme inhibitors or receptor modulators. The compound is intended for in vitro research applications only. It is not approved for human or veterinary use.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O4S/c18-17(19)27(24,25)15-4-2-1-3-14(15)16(23)20-6-7-22-10-13(9-21-22)12-5-8-26-11-12/h1-5,8-11,17H,6-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNMDLCKUAPBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzamide core, introduction of the difluoromethylsulfonyl group, and the attachment of the furan and pyrazole moieties. Common reagents used in these steps include sulfonyl chlorides, pyrazole derivatives, and furan derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-diones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

The target compound’s key structural elements include:

  • Difluoromethylsulfonyl group : Enhances electron-withdrawing properties and metabolic stability.
  • Pyrazole-ethyl linkage : Provides conformational flexibility for receptor interactions.

Comparisons with analogs :

Compound Name/ID Core Structure Substituents/Modifications Key Features vs. Target Compound Reference
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine-chromenone Chromenone and fluorophenyl groups; methylbenzenesulfonamide Bulky chromenone substituent may reduce solubility; fluorophenyl enhances lipophilicity.
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide Pyrazole-carboxamide Dichlorophenylmethyl; 4-fluorobenzenesulfonyl Lacks ethyl linker; dichlorophenyl group increases halogen bonding potential.
N-{2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzenesulfonamide Pyrazole-ethyl-benzenesulfonamide Pyridinyl-pyrazole; trifluoromethoxy Trifluoromethoxy (electron-withdrawing) vs. difluoromethylsulfonyl; pyridine enhances basicity.
4-(Bromomethyl)-N-(2-(3-phenyl-4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-1H-pyrazol-1-yl)ethyl)benzamide Bromobenzamide-pyrazole Bromomethyl; trioxotetrahydropyrimidinylidene Bromomethyl enables further functionalization; trioxo group may confer redox activity.

Physicochemical Properties

  • Molecular Weight : Estimated ~450–500 g/mol (based on analogs in ).
  • Melting Point : Likely >150°C (similar to , MP 175–178°C).
  • LogP : Predicted ~2.5–3.5 due to fluorinated groups and aromatic systems (cf. ).

Biological Activity

The compound 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a glycine transporter 1 (GlyT1) inhibitor. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17F2N2O5SC_{16}H_{17}F_2N_2O_5S, with a molecular weight of 373.4 g/mol . The structure features a difluoromethyl sulfonyl group, a furan moiety, and a pyrazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₇F₂N₂O₅S
Molecular Weight373.4 g/mol
CAS Number1797967-28-2

GlyT1 Inhibition

Research indicates that this compound acts as a potent GlyT1 inhibitor , which is significant for treating psychiatric disorders such as schizophrenia. It was designed to enhance inhibitory activity compared to its predecessors, showing promise in rodent models without the adverse central nervous system effects commonly associated with other treatments.

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative activity against various cancer cell lines. A study highlighted that fluorinated compounds similar to this benzamide exhibited potent antiproliferative effects by inducing metabolic pathways that result in DNA adduct formation, critical for their anticancer properties .

Antifungal Activity

In addition to its anticancer properties, derivatives of pyrazole compounds have shown notable antifungal activity. In vitro assays demonstrated that certain synthesized pyrazole carboxamides displayed moderate to excellent inhibition against phytopathogenic fungi, suggesting potential applications in agricultural biotechnology .

Case Study 1: Schizophrenia Treatment

In a preclinical study involving rodent models, the compound demonstrated significant efficacy in reducing symptoms associated with schizophrenia. The results indicated that it effectively modulated glycine levels without causing the side effects typically seen with traditional antipsychotic medications.

Case Study 2: Cancer Cell Lines

A series of experiments were conducted on various cancer cell lines to assess the antiproliferative effects of the compound. The findings revealed that it could inhibit cell growth significantly, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to metabolic activation leading to reactive species formation that binds covalently to cellular macromolecules .

Q & A

Q. What are the key synthetic routes for 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

Sulfonylation : Reaction of benzamide precursors with difluoromethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane at 0–25°C).

Pyrazole Formation : Cyclocondensation of hydrazine derivatives with furan-3-carbaldehyde to generate the 4-(furan-3-yl)-1H-pyrazole intermediate.

Ethylamine Coupling : Nucleophilic substitution or amide coupling to attach the ethylamine linker to the pyrazole moiety.

Final Assembly : Coupling the sulfonylbenzamide group with the pyrazole-ethylamine intermediate via carbodiimide-mediated amidation.

Q. Characterization Methods :

  • NMR (¹H, ¹³C, ¹⁹F) to confirm regiochemistry of the pyrazole and sulfonamide groups .
  • HPLC-MS for purity assessment (>95%) and molecular ion verification .
  • FT-IR to validate sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functionalities .

Q. How is the compound’s purity and stability assessed under experimental conditions?

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via LC-MS. Common degradation pathways include hydrolysis of the sulfonamide group or oxidation of the furan ring .
  • Solution Stability : Assessed in buffers (pH 1–10) and DMSO over 72 hours; instability observed in acidic conditions (pH < 3) due to sulfonamide cleavage .

Q. What preliminary biological screening methods are used to evaluate this compound?

  • Enzyme Inhibition Assays : High-throughput screening against kinases or proteases (e.g., fluorescence-based assays with ATP/ADP-Glo™ kits) .
  • Cellular Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ values typically reported) .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .

Advanced Research Questions

Q. How can structural contradictions between computational predictions and crystallographic data be resolved?

  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves ambiguities in sulfonamide conformation or pyrazole-furan dihedral angles .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to validate intramolecular H-bonding (e.g., sulfonyl oxygen to NH of benzamide) .
  • Case Example : A 15° discrepancy in dihedral angles between computational models and crystallographic data was traced to solvent effects in the solid state .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Key Modifications :

    Region Modification Impact
    SulfonamideReplace difluoromethyl with trifluoromethylIncreased metabolic stability but reduced solubility
    PyrazoleIntroduce electron-withdrawing groups (e.g., Cl, CF₃) at position 5Enhanced kinase inhibition (IC₅₀ reduced by 40%)
    FuranReplace with thiopheneImproved bioavailability (AUC increased 2-fold in rats)
  • Methodology : Parallel synthesis with automated liquid handlers to generate 50–100 analogs for SAR .

Q. How are conflicting bioactivity data in different assay formats reconciled?

  • Case Study : Inconsistent IC₅₀ values (µM vs. nM range) between fluorescence-based and radiometric kinase assays were traced to:
    • Fluorescent Probe Interference : Autofluorescence of the furan moiety skewed readings .
    • Solution vs. Solid Phase : Variations in protein immobilization (SPR vs. ELISA) altered binding kinetics .
  • Resolution : Orthogonal assays (e.g., ITC for binding affinity, SPR for kinetics) and LC-MS verification of compound integrity post-assay .

Q. What computational tools predict metabolic pathways and potential toxicity?

  • Metabolism Prediction :
    • CYP450 Metabolism : SwissADME predicts primary oxidation sites (furan ring and difluoromethyl group) .
    • Metabolite Identification : Molecular docking (AutoDock Vina) with CYP3A4/2D6 isoforms .
  • Toxicity :
    • AMES Test : In silico profiling (ADMETlab 2.0) flags furan ring for potential mutagenicity, requiring experimental validation .

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